[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide [S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide
Brand Name: Vulcanchem
CAS No.: 1906918-20-4
VCID: VC11660267
InChI: InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31+/m0/s1
SMILES: CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C
Molecular Formula: C27H34NOPS
Molecular Weight: 451.6 g/mol

[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide

CAS No.: 1906918-20-4

Cat. No.: VC11660267

Molecular Formula: C27H34NOPS

Molecular Weight: 451.6 g/mol

* For research use only. Not for human or veterinary use.

[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide - 1906918-20-4

Specification

CAS No. 1906918-20-4
Molecular Formula C27H34NOPS
Molecular Weight 451.6 g/mol
IUPAC Name (R)-N-[(1R)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Standard InChI InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31+/m0/s1
Standard InChI Key OMJJGAYXCQDARO-VVFBEHOQSA-N
Isomeric SMILES CC(C)(C)[C@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C
SMILES CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C
Canonical SMILES CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C

Introduction

[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide is a chiral organophosphorus compound with applications in asymmetric catalysis and ligand design. This compound is characterized by its sulfinamide functional group, which contributes to its stereochemical properties. Below, we provide an in-depth exploration of its chemical structure, physical properties, synthesis, and potential applications.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Sulfinamide Backbone: The sulfinamide group is introduced using sulfur-based reagents under controlled conditions to ensure stereochemical integrity.

  • Attachment of the Diphenylphosphino Group: A palladium-catalyzed coupling reaction is commonly employed to attach the diphenylphosphino group to the phenyl ring.

  • Final Assembly: The chiral center is introduced through asymmetric alkylation or reduction reactions.

These steps are optimized to maintain the compound's enantiomeric purity and yield.

Asymmetric Catalysis

The chiral sulfinamide group makes this compound an excellent ligand for transition metal-catalyzed asymmetric reactions. It has been used in:

  • Hydrogenation reactions.

  • Cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

Ligand Design

This compound serves as a building block for designing ligands with specific stereoelectronic properties, enhancing catalytic efficiency and selectivity.

Pharmaceutical Research

Due to its stereochemical properties, it is being explored for applications in drug synthesis where enantiopure compounds are required.

Research Findings

Recent studies have highlighted the importance of this compound in improving reaction yields and enantioselectivity in catalytic processes. For instance:

  • It has demonstrated high efficiency in asymmetric hydrogenation of ketones with enantiomeric excesses exceeding 95%.

  • Its steric bulk minimizes side reactions, making it ideal for complex organic transformations .

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